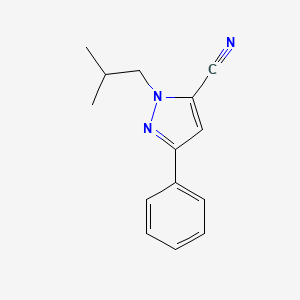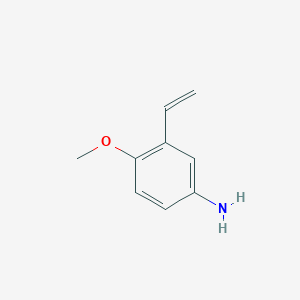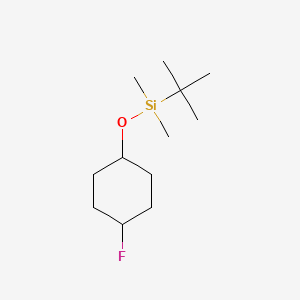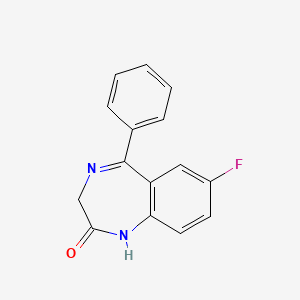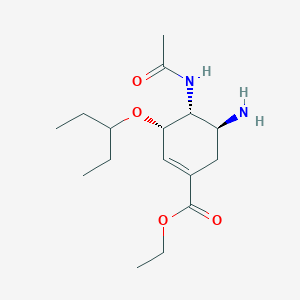
(3S,4R,5S)-Oseltamivir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,5S)-Oseltamivir is a stereoisomer of Oseltamivir, a well-known antiviral medication used to treat and prevent influenza A and B. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Oseltamivir is a prodrug, meaning it is metabolized in the body to produce its active form, which inhibits the influenza virus’s neuraminidase enzyme, thereby preventing the virus from spreading within the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-Oseltamivir involves several steps, starting from simple organic molecules. The key steps include the formation of the cyclohexene ring, introduction of the ester group, and the stereoselective formation of the desired stereoisomers. The synthesis typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(3S,4R,5S)-Oseltamivir undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to alcohols.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol groups in this compound can produce ketones or aldehydes, while reduction can revert these back to alcohols.
科学的研究の応用
(3S,4R,5S)-Oseltamivir has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study stereoselective synthesis and chiral catalysis.
Biology: Investigated for its interactions with viral proteins and its mechanism of action at the molecular level.
Industry: Used in the development of new antiviral drugs and in the study of drug resistance mechanisms.
作用機序
(3S,4R,5S)-Oseltamivir exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, this compound prevents the virus from spreading, thereby reducing the severity and duration of the infection. The active form of Oseltamivir binds to the active site of neuraminidase, interfering with its function and halting the viral replication cycle.
類似化合物との比較
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor with a similar mechanism of action.
Laninamivir: A long-acting neuraminidase inhibitor.
Uniqueness
(3S,4R,5S)-Oseltamivir is unique due to its specific stereochemistry, which is crucial for its binding affinity and inhibitory activity against neuraminidase. Compared to other neuraminidase inhibitors, Oseltamivir is orally bioavailable, making it more convenient for patients to use. Its prodrug nature allows for efficient absorption and conversion to the active form in the body.
特性
分子式 |
C16H28N2O4 |
|---|---|
分子量 |
312.40 g/mol |
IUPAC名 |
ethyl (3S,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15+/m0/s1 |
InChIキー |
VSZGPKBBMSAYNT-SOUVJXGZSA-N |
異性体SMILES |
CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


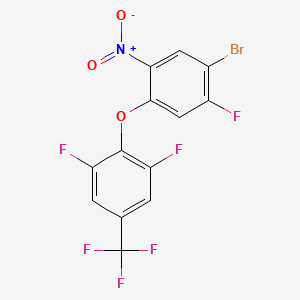
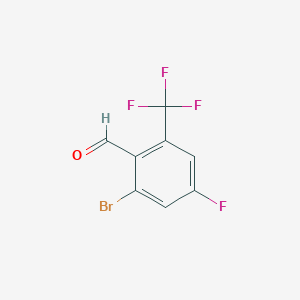
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
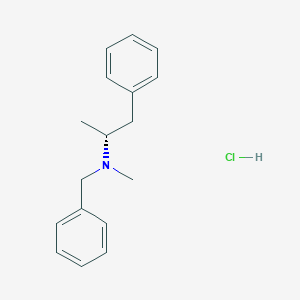
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)
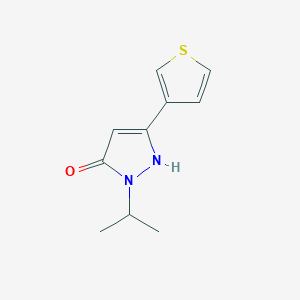
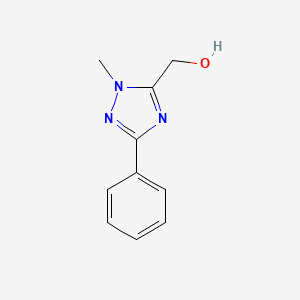

![5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene](/img/structure/B13429521.png)
